molecular formula C12H10ClF3 B2721144 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287309-92-4

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2721144
CAS RN: 2287309-92-4
M. Wt: 246.66
InChI Key: LZTHWERJZRJMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. CP-47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. Specifically, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane binds to the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of THC. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is a potent agonist of the CB1 receptor and has been shown to produce similar effects to THC in animal studies.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane produces a range of biochemical and physiological effects in the body. It has been shown to decrease pain sensation, increase appetite, and produce sedative effects. In addition, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a variety of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. In addition, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane also has some limitations. It is highly lipophilic, meaning that it has a tendency to accumulate in fatty tissues and can be difficult to work with in certain experimental settings. In addition, 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been shown to produce some toxic effects in animal studies, making it important to use caution when working with this compound.

Future Directions

There are several potential future directions for research involving 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane. One area of interest is in the development of new drugs that target the endocannabinoid system. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used as a starting point for the development of new compounds that have improved pharmacological properties and reduced toxicity. Another area of interest is in the study of the effects of cannabinoids on the immune system. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new treatments for inflammatory diseases. Finally, there is interest in studying the effects of cannabinoids on the gut microbiome, as recent research has suggested that the endocannabinoid system plays a role in regulating the gut-brain axis.

Synthesis Methods

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4,5-trifluorobenzene with methyl vinyl ketone to produce 3-(3,4,5-trifluorophenyl)but-2-en-1-one. This compound is then reacted with chloromethyl methyl ether to produce 1-(chloromethyl)-3-(3,4,5-trifluorophenyl)but-2-en-1-one. Finally, the compound is cyclized using a Lewis acid catalyst to produce 1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane.

Scientific Research Applications

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that is involved in a variety of physiological processes, including pain sensation, appetite, mood, and memory. 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the endocannabinoid system.

properties

IUPAC Name

1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTHWERJZRJMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C(=C3)F)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane

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